6-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
Description
This compound belongs to the triazolopyrimidinone class, characterized by a fused triazolo-pyrimidinone core substituted with a 4-ethylphenyl group at position 3 and a 1,2,4-oxadiazole moiety bearing a 4-bromophenyl ring at position 4. The 1,2,4-oxadiazole group is known for enhancing metabolic stability and binding affinity in medicinal chemistry, while the bromine atom may contribute to halogen bonding interactions with biological targets .
Properties
IUPAC Name |
6-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-ethylphenyl)triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN7O2/c1-2-13-3-9-16(10-4-13)29-20-18(25-27-29)21(30)28(12-23-20)11-17-24-19(26-31-17)14-5-7-15(22)8-6-14/h3-10,12H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJPLIVJGXUGOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)Br)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a complex heterocyclic structure that integrates various pharmacologically active moieties. This article reviews its biological activity, focusing on anticancer, antimicrobial, and antioxidant properties based on recent research findings.
Chemical Structure
The compound features multiple functional groups including:
- Oxadiazole ring : Known for its diverse biological activities.
- Triazole and pyrimidine moieties : Often associated with anticancer properties.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazolo-pyrimidines exhibit significant anticancer potential. The compound has been tested against various cancer cell lines, notably the MCF-7 breast cancer cell line.
Key Findings:
- Cytotoxicity : The compound showed IC50 values in the range of 1 to 7 μM against MCF-7 cells, indicating potent cytotoxic effects comparable to standard chemotherapeutic agents like doxorubicin (IC50 = 0.5 μM) .
- Mechanism of Action : Its anticancer activity is attributed to the inhibition of specific enzymes and pathways involved in cancer cell proliferation .
Antimicrobial Activity
The antimicrobial efficacy of the compound has been evaluated against various Gram-positive and Gram-negative bacteria.
Results:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 3.58 to 8.74 µM against selected microbial strains including Staphylococcus aureus and Escherichia coli .
- Broad Spectrum : It demonstrated effectiveness against both bacterial and fungal strains, suggesting a broad-spectrum antimicrobial profile.
Antioxidant Activity
The antioxidant potential of the compound was assessed using the DPPH assay.
Findings:
- The compound displayed significant antioxidant activity with an IC50 value of 22.3 µM, outperforming ascorbic acid (IC50 = 111.6 µM) . This suggests its potential in mitigating oxidative stress-related diseases.
Structure–Activity Relationship (SAR)
The biological activities of the compound can be linked to its structural components:
- Electron-Withdrawing Groups (EWGs) : The presence of bromine enhances antimicrobial activity by increasing the electron deficiency at the para position.
- Electron-Donating Groups (EDGs) : Hydroxy or methoxy substitutions improve anticancer and antioxidant activities .
Case Studies
- Anticancer Evaluation :
- Antimicrobial Screening :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, enabling a comparative analysis of their pharmacological and physicochemical properties:
Structural Analogues
Key Differences and Implications
- The 3-bromophenyl vs. 4-bromophenyl substitution ( vs. 5) alters steric and electronic profiles, which could modulate binding to enzymes like kinases or cytochrome P450 isoforms .
- Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to , where cesium carbonate and DMF facilitate coupling of oxadiazole and triazolopyrimidinone precursors . In contrast, employs ionic liquids (BMIM-PF6) for cyclocondensation, suggesting divergent scalability and yield optimization strategies .
- Pharmacological Gaps: While the target compound lacks explicit activity data, analogs such as 2-amino-6-(3-chlorobenzyl)-5-cyclopropyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one () are pharmacologically evaluated, hinting at shared mechanisms like kinase inhibition or antimicrobial action .
Research Findings and Trends
- Triazolopyrimidinones: These compounds are prized for their dual heterocyclic cores, enabling π-π stacking and hydrogen bonding with biological targets. The addition of oxadiazole rings (as in the target compound) enhances rigidity and metabolic resistance .
- Halogenated Derivatives : Bromine-substituted analogs (e.g., 4-bromophenyl in the target) are common in drug discovery due to their ability to form halogen bonds with protein residues, improving binding specificity .
- Synthetic Challenges: The integration of multiple heterocycles (e.g., oxadiazole + triazolo-pyrimidinone) requires precise control of reaction conditions, as seen in ’s use of cesium carbonate for mild coupling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
